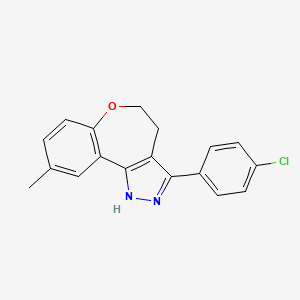
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzoxepine ring fused with a pyrazole ring, and it is substituted with a 4-chlorophenyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the benzoxepine ring, followed by the introduction of the pyrazole moiety through cyclization reactions involving hydrazine derivatives and α, β-unsaturated ketones. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
科学研究应用
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological responses. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl- include other heterocyclic compounds with fused ring systems, such as:
- Isoxazoles
- Thiazoles
- Pyridazines
Uniqueness
The uniqueness of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-3-(4-chlorophenyl)-9-methyl- lies in its specific ring structure and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages over other similar compounds in terms of reactivity, stability, and potential therapeutic benefits.
属性
CAS 编号 |
124392-74-1 |
|---|---|
分子式 |
C18H15ClN2O |
分子量 |
310.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-9-methyl-4,5-dihydro-1H-[1]benzoxepino[5,4-c]pyrazole |
InChI |
InChI=1S/C18H15ClN2O/c1-11-2-7-16-15(10-11)18-14(8-9-22-16)17(20-21-18)12-3-5-13(19)6-4-12/h2-7,10H,8-9H2,1H3,(H,20,21) |
InChI 键 |
ZGVKNLFQRXPKEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OCCC3=C2NN=C3C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















